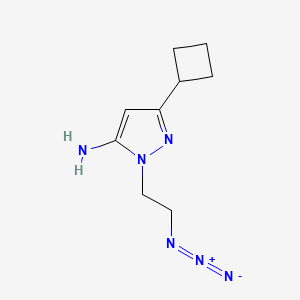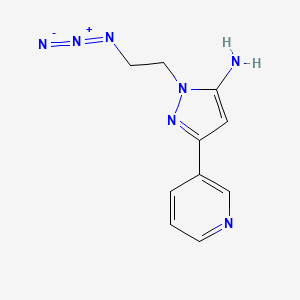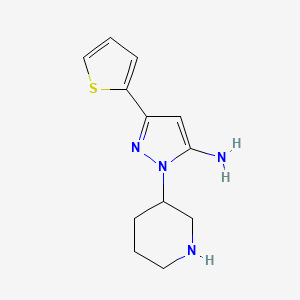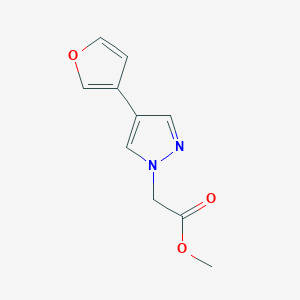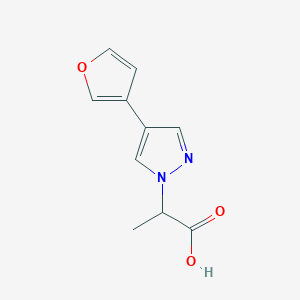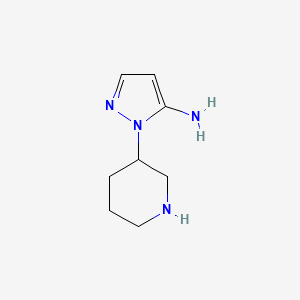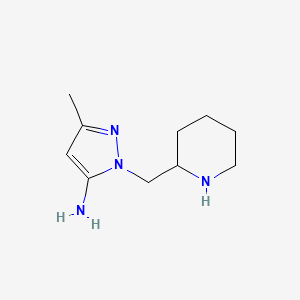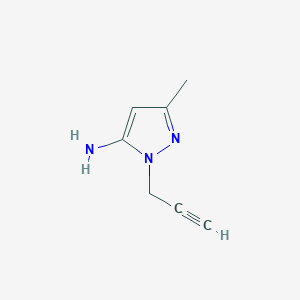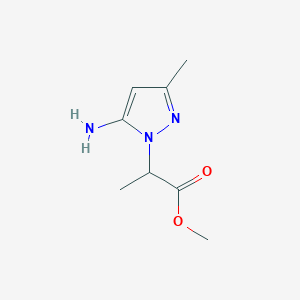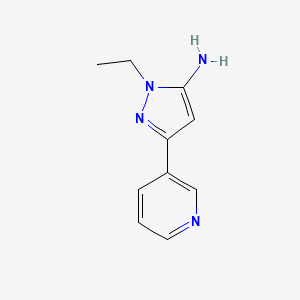
1-etil-3-(piridin-3-il)-1H-pirazol-5-amina
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine” is not explicitly mentioned in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine” are not explicitly mentioned in the available resources.
Aplicaciones Científicas De Investigación
Actividad antifibrótica
El compuesto ha sido estudiado por sus posibles actividades antifibróticas. En química medicinal, la parte de pirimidina, que está estructuralmente relacionada con los derivados de pirazol, ha mostrado una amplia gama de actividades farmacológicas, incluida la antifibrosis . Los compuestos con esta estructura pueden inhibir la expresión de colágeno y reducir el contenido de hidroxiprolina en el medio de cultivo celular, lo que indica un potencial como nuevos fármacos antifibróticos .
Propiedades antimicrobianas
Se sabe que los derivados de pirazol exhiben propiedades antimicrobianas. La similitud estructural del compuesto en cuestión con los derivados de pirimidina sugiere que también puede poseer actividades antimicrobianas, que podrían aprovecharse en el desarrollo de nuevos antibióticos .
Aplicaciones antivirales
De manera similar, los análogos estructurales del compuesto han demostrado efectos antivirales. Esto sugiere que "1-etil-3-(piridin-3-il)-1H-pirazol-5-amina" podría ser un candidato para la síntesis de fármacos antivirales, ofreciendo potencialmente nuevos tratamientos para infecciones virales .
Potencial antitumoral
El núcleo de pirazol a menudo se encuentra en compuestos con propiedades antitumorales. Dadas las características estructurales del compuesto, puede ser útil en la síntesis de agentes antitumorales, contribuyendo al tratamiento e investigación del cáncer .
Actividad farmacológica de los oxadiazoles
El marco del compuesto es propicio para la síntesis de derivados de oxadiazol, que tienen un amplio espectro de actividades farmacológicas. Estas actividades incluyen propiedades analgésicas, antiinflamatorias, anticancerígenas, antihipertensivas, anticonvulsivas y antidiabéticas . Esta versatilidad lo convierte en un andamiaje valioso en el desarrollo de fármacos.
Biología química y química medicinal
El compuesto sirve como un bloque de construcción en la construcción de nuevas bibliotecas de compuestos heterocíclicos con posibles actividades biológicas. Su versatilidad en reacciones químicas lo convierte en un componente importante en el diseño de estructuras privilegiadas dentro de la biología química y la química medicinal .
Modulación de la actividad enzimática
En el contexto de los líquidos iónicos (IL), se ha encontrado que los derivados del compuesto afectan la actividad enzimática. Esto sugiere posibles aplicaciones en biocatálisis, donde modificar la actividad enzimática puede ser crucial para los procesos industriales .
Bioisósteros en el diseño de fármacos
Los compuestos que contienen el grupo pirazol pueden actuar como bioisósteros, reemplazando otros grupos funcionales en las moléculas de fármacos para mejorar las propiedades farmacocinéticas y farmacodinámicas. Esta aplicación es significativa en el diseño y optimización de nuevos fármacos .
Mecanismo De Acción
Indole Derivatives
Indole derivatives, which are structurally similar to pyrazole compounds, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives, which contain a pyrazine ring like the compounds , have shown diverse biological activities. For example, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
5-Amino-pyrazoles
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific proteins, altering their conformation and activity . This binding can either inhibit or activate the target proteins, depending on the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production . The localization of the compound within cells can also affect its interactions with other biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-14-10(11)6-9(13-14)8-4-3-5-12-7-8/h3-7H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTYJGBSUVWTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




